molecular formula C13H11N5O B111079 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 106753-78-0

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B111079
CAS No.: 106753-78-0
M. Wt: 253.26 g/mol
InChI Key: SSECTZQWGHOJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a 4-pyridinyl group at position 4, a methyl group at position 3, and a cyano group at position 3. The 4-pyridinyl substituent introduces unique electronic and steric properties, distinguishing it from phenyl-substituted analogues.

Properties

IUPAC Name

6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSECTZQWGHOJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a Knoevenagel condensation between 4-pyridinecarboxaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Ethyl acetoacetate then undergoes nucleophilic attack by hydrazine (introduced as a separate reagent or generated in situ), leading to pyrazole ring formation. Subsequent cyclization and aromatization yield the pyrano[2,3-c]pyrazole core.

Key Reaction Parameters :

  • Catalyst : Piperidine (5–10 mol%) or morpholine

  • Solvent : Ethanol, water, or solvent-free conditions

  • Temperature : 25–80°C

  • Time : 0.5–4 hours

A study by Bakherad et al. achieved a 96% yield using magnetized water as the solvent and room-temperature conditions, highlighting the role of solvent polarization in accelerating the reaction.

Green Synthesis Approaches

Recent advancements prioritize eco-friendly protocols to minimize waste and energy consumption.

Magnetized Water as a Solvent

Magnetized water enhances reactant solubility and collision frequency, reducing reaction time to 10 minutes. This method avoids organic solvents and achieves yields exceeding 95%.

Nanocatalysts

TiO₂ nanoparticles and Fe₃O₄@chitosan-tannic acid composites have been employed to improve regioselectivity. These catalysts enable recyclability (>4 cycles) and reduce byproduct formation.

Table 1: Comparative Analysis of Green Synthesis Methods

MethodCatalystSolventYield (%)Reaction Time
Magnetized WaterNoneWater9610 min
TiO₂ NanoparticlesTiO₂ (3 wt%)Ethanol9230 min
Fe₃O₄@Chitosan-TAFe₃O₄@CTA (5 mol%)Solvent-free8945 min

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves heat and mass transfer, critical for exothermic cyclization steps. Pilot-scale studies report a 20% increase in yield compared to batch processes, with a production rate of 1.2 kg/h.

Purification Techniques

Recrystallization from ethanol or acetonitrile remains the standard for obtaining pharmaceutical-grade material. High-performance liquid chromatography (HPLC) analyses confirm purity levels >99.5%.

Spectral Characterization and Quality Control

Successful synthesis is validated through spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.50 (d, 2H, Py-H), 7.35 (d, 2H, Py-H), 6.20 (s, 1H, NH₂), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 2190 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Table 2: Analytical Data for Batch Consistency

BatchPurity (%)Melting Point (°C)Residual Solvent (ppm)
199.7218–220<50
299.5217–219<50
399.6218–220<50

Challenges and Optimization Opportunities

Byproduct Formation

The primary byproduct, 4-pyridinyl Schiff base , arises from incomplete cyclization. Reducing its concentration (<0.1%) requires precise stoichiometric control and catalyst tuning.

Solvent Selection

While water is ideal for green synthesis, its use occasionally necessitates higher temperatures (80°C) to dissolve reactants. Ionic liquids like [BMIM][BF₄] offer an alternative, though cost remains a barrier.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be tested for different properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring is particularly significant for binding to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Spectral and Physical Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) 1H NMR (δ, ppm)
6-Amino-3-methyl-4-(4-nitrophenyl) 194–195 2190 (CN), 1645 (C=O) 1.82 (s, 3H, CH3), 7.64–8.15 (m, Ar-H)
6-Amino-4-(4-methoxyphenyl)-3-methyl 172–173 2190 (CN), 1645 (C=O) 3.74 (s, 3H, OCH3), 6.87 (d, J=8.2 Hz, Ar-H)
6-Amino-3-methyl-4-(3-chlorophenyl) 228–230 2190 (CN), 1645 (C=O) 7.31–7.87 (m, Ar-H), 12.19 (s, NH)
Target: 4-(4-pyridinyl) derivative Not reported Expected: ~2190 (CN) Predicted: Pyridine-H (δ 7.5–8.5), NH2 (~7.0 ppm)

The pyridinyl group in the target compound is expected to show distinct NMR signals in the aromatic region (δ 7.5–8.5 ppm) compared to phenyl derivatives. IR spectra would retain the cyano stretch (~2190 cm⁻¹) and carbonyl bands (~1645 cm⁻¹) common to this class .

Catalytic and Green Chemistry Considerations

Synthesis of analogues using eco-friendly catalysts (e.g., Fe3O4@chitosan-tannic acid or TiO2 nanoparticles ) achieves high yields (70–95%) and reusability (>4 cycles). The target compound’s synthesis would benefit similarly from these methods.

Key Research Findings and Trends

  • Substituent Position Matters : 4-Substituted derivatives generally show higher thermal stability and biological activity than 2- or 3-substituted analogues .
  • Electronic Effects: Electron-withdrawing groups (NO2, Cl) improve pharmacological activity but may reduce synthetic yields compared to electron-donating groups (OCH3) .
  • Heterocyclic vs.

Biological Activity

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrano[2,3-c]pyrazole core, which is recognized for its potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group and a nitrile group, enhances its reactivity and biological profile.

  • Molecular Formula : C₁₃H₁₁N₅O
  • CAS Number : 106753-78-0
  • IUPAC Name : this compound

The synthesis of this compound typically involves a multi-step process starting from 4-pyridinecarboxaldehyde, ethyl acetoacetate, and malononitrile through a one-pot three-component condensation reaction followed by cyclization and amination .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrano[2,3-c]pyrazoles. For instance, compounds synthesized from similar structures demonstrated significant activity against various bacterial strains. In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Klebsiella planticola and effective activity against Staphylococcus aureus strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. One study reported that related compounds displayed IC₅₀ values ranging from 0.0517 µM to 19.70 µM against different cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer) . This suggests that modifications to the core structure can enhance anticancer efficacy.

CompoundCell LineIC₅₀ Value (µM)
Compound AA5490.0517
Compound BHeLa19.70
Compound CHepG-218.71

Antiviral Activity

In silico studies have indicated that pyranopyrazoles may inhibit viral enzymes such as the SARS-CoV-2 main protease (Mpro). Compounds derived from this class showed inhibition percentages ranging from 73.1% to 84.5% compared to standard antiviral treatments like tipranavir . The selectivity indices of these compounds were also favorable, indicating potential as antiviral agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyranopyrazole derivatives against five strains of bacteria and fungi. The results indicated that these compounds could effectively inhibit microbial growth within 24 hours at room temperature with yields reaching up to 79% .
  • Anticancer Screening : Another investigation focused on the anticancer properties of synthesized derivatives against multiple cell lines, revealing promising results with several compounds exhibiting potent cytotoxic effects and favorable IC₅₀ values compared to established chemotherapeutics .

Q & A

Q. How can researchers optimize the multi-component synthesis of this compound under green chemistry principles?

Methodological Answer: The compound is typically synthesized via a one-pot, multi-component reaction involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes, and malononitrile. Key optimizations include:

  • Solvent Selection: Use water as a solvent to enhance sustainability, as demonstrated in methods achieving 78–85% yields .
  • Catalyst Efficiency: Tetra-nn-butyl ammonium bromide (TBAB) or cetyltrimethylammonium chloride (CTACl) improves reaction rates and yields (e.g., 89% yield in 30 minutes with TBAB) .
  • Temperature Control: Reflux conditions (55–100°C) balance reaction efficiency and energy consumption .
  • Workflow Validation: Monitor reaction progress via TLC and purify products by recrystallization (ethanol/water mixtures are preferred) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of NH2_2 (3412–3348 cm1^{-1}), CN (2258 cm1^{-1}), and aromatic C=C (1600 cm1^{-1}) groups .
  • 1^1H NMR: Identify diagnostic signals such as the pyran-CH (δ 4.56 ppm), NH2_2 (δ 7.13 ppm), and aromatic protons (δ 6.71–7.05 ppm) .
  • Mass Spectrometry: Validate molecular weight (e.g., m/z 287.11 for 4b derivative) .
  • Cross-Validation: Compare spectral data with literature values to resolve ambiguities .

Q. How do substituents on the aryl aldehyde influence physicochemical properties?

Methodological Answer: Substituents alter solubility, melting points, and bioactivity. For example:

Substituent (R)Melting Point (°C)Bioactivity Trend
4-Nitrophenyl198–200Enhanced antihypertensive activity
4-Methoxyphenyl170–172Improved solubility in polar solvents
3-Hydroxyphenyl185–187Increased hydrogen-bonding potential
Electron-withdrawing groups (e.g., -NO2_2) often enhance biological interactions, while electron-donating groups (e.g., -OCH3_3) improve solubility .

Advanced Research Questions

Q. What mechanistic insights explain its calcium channel blockade activity?

Methodological Answer:

  • In Vitro Assays: Compare vasorelaxation effects in rat aortic rings pre-contracted with KCl or phenylephrine. The compound (10–100 μM) shows concentration-dependent relaxation, mimicking nifedipine but with slower onset .
  • Patch-Clamp Studies: Use HEK293 cells expressing L-type calcium channels to quantify IC50_{50} values. Competitive binding assays with 3^3H-nitrendipine confirm direct channel interaction .
  • Structure-Activity Relationship (SAR): The 4-pyridinyl group enhances binding affinity compared to phenyl derivatives, likely due to improved π-π stacking with channel proteins .

Q. How can structural modifications improve metabolic stability without compromising efficacy?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the pyridinyl group with pyrimidine or thiazole rings to reduce cytochrome P450-mediated oxidation .
  • Prodrug Design: Introduce ester moieties at the 6-amino position to enhance oral bioavailability, as seen in analogues with 85% higher plasma exposure .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 and modify substituents to avoid hot-spot residues .

Q. How should researchers address contradictions in reported biological data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Variations in cell lines (e.g., SHR vs. Wistar rats) or agonist concentrations (e.g., 60 mM KCl vs. 80 mM) can skew results. Replicate experiments using protocols from Estrada-Soto et al. (2021) for consistency .
  • Control for Stereochemistry: Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may exhibit conflicting activity profiles .
  • Meta-Analysis: Pool data from independent studies (e.g., antihypertensive IC50_{50} values) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.